{6-Methyl-1-oxaspiro[4.5]decan-2-yl}methanol
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Overview
Description
{6-Methyl-1-oxaspiro[4.5]decan-2-yl}methanol is a chemical compound characterized by its unique spirocyclic structure. This compound belongs to the class of spiroacetals, which are known for their biological activity and presence in various natural products .
Preparation Methods
The synthesis of {6-Methyl-1-oxaspiro[4.5]decan-2-yl}methanol can be achieved through several methods. One notable method involves the Prins/pinacol reaction, which is a Lewis acid-catalyzed cascade process. This method allows for the synthesis of oxaspirocycles from aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol . The reaction conditions typically involve the use of a Lewis acid catalyst and can be applied to a wide range of aldehydes, including aromatic, aliphatic, heteroaromatic, and α,β-unsaturated aldehydes .
Chemical Reactions Analysis
{6-Methyl-1-oxaspiro[4.5]decan-2-yl}methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has several scientific research applications. It is used in the synthesis of spiroacetal natural products, which are essential for their biological activity . These natural products have applications in chemistry, biology, medicine, and industry. For example, spiroacetals are found in antibiotics like monensin A and anticancer agents like berkelic acid . Additionally, {6-Methyl-1-oxaspiro[4.5]decan-2-yl}methanol is used in the development of novel antibiotics and selective anticancer agents .
Mechanism of Action
The mechanism of action of {6-Methyl-1-oxaspiro[4.5]decan-2-yl}methanol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to selectively activate G protein and β-arrestin signaling pathways, which are involved in various biological processes . This selective activation can lead to therapeutic effects with reduced adverse effects compared to other compounds .
Comparison with Similar Compounds
{6-Methyl-1-oxaspiro[4.5]decan-2-yl}methanol can be compared to other similar compounds, such as 1,6-dioxaspiro[4.5]decane and 1,6,9-trioxaspiro[4.5]decane . These compounds share a similar spirocyclic structure but differ in their biological activity and applications. For example, 1,6-dioxaspiro[4.5]decane is found in natural products like monensin A and berkelic acid, while 1,6,9-trioxaspiro[4.5]decane has been developed for structure-activity relationship studies .
Properties
Molecular Formula |
C11H20O2 |
---|---|
Molecular Weight |
184.27 g/mol |
IUPAC Name |
(6-methyl-1-oxaspiro[4.5]decan-2-yl)methanol |
InChI |
InChI=1S/C11H20O2/c1-9-4-2-3-6-11(9)7-5-10(8-12)13-11/h9-10,12H,2-8H2,1H3 |
InChI Key |
KFZXBNDYHMJYDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC12CCC(O2)CO |
Origin of Product |
United States |
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